molecular formula C7H13NO3 B2494509 Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate CAS No. 1779648-35-9

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate

Cat. No.: B2494509
CAS No.: 1779648-35-9
M. Wt: 159.185
InChI Key: HCWVWXOBYCYALD-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate is an organic compound that belongs to the class of oxetane derivatives. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical reactivity. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(methylamino)-2-(oxetan-3-yl)acetate typically involves the formation of the oxetane ring followed by functionalization. One common method is the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a 3-hydroxypropylamine derivative with a methylating agent can yield the desired oxetane compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxetane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while substitution reactions can produce a variety of substituted oxetane derivatives.

Scientific Research Applications

Methyl 2-(methylamino)-2-(oxetan-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(methylamino)-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The strained oxetane ring can undergo ring-opening reactions

Properties

IUPAC Name

methyl 2-(methylamino)-2-(oxetan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-6(7(9)10-2)5-3-11-4-5/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWVWXOBYCYALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1COC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779648-35-9
Record name methyl 2-(methylamino)-2-(oxetan-3-yl)acetate
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